molecular formula C₁₅H₁₃N₃O₂S B1145546 1,4-Dibenzoylthiosemicarbazide CAS No. 58975-55-6

1,4-Dibenzoylthiosemicarbazide

Cat. No. B1145546
CAS RN: 58975-55-6
M. Wt: 299.35
InChI Key:
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Description

1,4-Dibenzoylthiosemicarbazide is a compound that has been studied for its potential in various applications. It forms complexes with other elements such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), which have been characterized by elemental analyses, magnetic susceptibility measurements, UV/Vis, IR .


Synthesis Analysis

The synthesis of 1,4-Dibenzoylthiosemicarbazide involves the benzoylation of thiosemicarbazide with benzoyl chloride in a basic medium . This reaction results in a mixture of two compounds: 1,2-dibenzoylthiosemicarbazide and 1,4-dibenzoylthiosemicarbazide . The structure of these novel compounds is determined using 2D NMR spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of 1,4-Dibenzoylthiosemicarbazide is determined using various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR . These methods provide detailed information about the compound’s structure and its chemical bonds .


Chemical Reactions Analysis

The benzoylation and dibenzoylation of thiosemicarbazide, as well as the benzoylation of 1-benzoylthiosemicarbazide with benzoyl chloride in DMF in the presence of pyridine, lead to mixtures of compounds, from which the two isomers, 1,2-dibenzoylthiosemicarbazide and 1,4-dibenzoylthiosemicarbazide, have been identified .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibenzoylthiosemicarbazide can be determined using various methods such as IR spectroscopy and NMR spectroscopy . These methods provide information about the compound’s functional groups, chemical bonds, and molecular structure .

Scientific Research Applications

  • Antibacterial Activity :

    • Paneth et al. (2017) synthesized derivatives of 1,4-dibenzoylthiosemicarbazide and found significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated effectiveness comparable to conventional antibiotics like ampicillin and vancomycin (Paneth et al., 2017).
  • Antimycobacterial and Anticonvulsant Activities :

    • Gülerman et al. (1997) investigated new derivatives of 1,4-dibenzoylthiosemicarbazide for their antimycobacterial and anticonvulsant activities. These compounds showed potential against M. fortuitum and exhibited some level of anticonvulsant activity (Gülerman et al., 1997).
  • Antifungal and Antibacterial Properties :

    • Barbosa et al. (1990) explored the antifungal and antibacterial activities of new acylsemicarbazides and acylthiosemicarbazides, noting variations in activity based on different substituents (Barbosa et al., 1990).
  • Cyclization to Benzothiazoles :

    • Kost et al. (1978) investigated the cyclization of 1,4-disubstituted thiosemicarbazides, including 1,4-dibenzoylthiosemicarbazide, into benzothiazoles, which are important in medicinal chemistry (Kost et al., 1978).
  • Pharmaceutical Applications :

    • Xin (2013) synthesized a novel compound with a benzimidazole moiety, incorporating 1,4-dibenzoylthiosemicarbazide, and studied its structure through NMR, indicating potential pharmaceutical applications (Xin, 2013).
  • Spectroscopic Characterization :

    • Ahmed (2006) characterized metal complexes derived from 1,4-dibenzoylthiosemicarbazide using various spectroscopic methods, suggesting applications in coordination chemistry (Ahmed, 2006).

Future Directions

The future research directions for 1,4-Dibenzoylthiosemicarbazide could involve further exploration of its biological activities and potential applications. There is a great interest in the last years for 3-substituted 4H-5-mercapto-1,2,4-triazoles and their derivatives due to their various uses, especially as biologically active compounds . Further studies could also focus on the synthesis of new compounds derived from 1,4-Dibenzoylthiosemicarbazide and their potential applications .

properties

IUPAC Name

N-(benzamidocarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMPRZIPWCSJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibenzoylthiosemicarbazide

Citations

For This Compound
51
Citations
A Paneth, P Stączek, T Plech, A Strzelczyk… - Biomedicine & …, 2017 - Elsevier
On the basis of recently reported 1-hydroxybenzoyl-4-arylthiosemicarbazides and 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, three series of chemically modified 1,4-…
Number of citations: 15 www.sciencedirect.com
AA Creangă, VN Bercean, V Badea, I Ledeţi… - Chem. Bull, 2008 - researchgate.net
Benzoylation of 1-benzoyl-thiosemicarbazide (2) or dibenzoylation of thiosemicarbazide (1) with benzoyl chloride, in the presence of pyridine, gave a mixture of 1, 2-dibenzoyl-…
Number of citations: 3 www.researchgate.net
IT Ahmed - Phosphorus, Sulfur, and Silicon and the Related …, 2006 - Taylor & Francis
Full article: Synthesis and Spectroscopic Characterization of Some Divalent Metal Complexes Derived from 1,4-Dibenzoylthiosemicarbazide and N-[2-(3-Benzoylthioureido)ethyl]…
Number of citations: 3 www.tandfonline.com
E Hoggarth - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… The isolation of a small amount of 1 : 4-dibenzoylthiosemicarbazide from the reaction of benzoyl chloride with thiosemicarbazide in pyridine suggested that the dibenzoyl compound …
Number of citations: 149 pubs.rsc.org
R Nakai, M Sugii, H Nakao - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
1, 4-Dibenzoylthiosemicarbazide (II) is converted by the action of alkali principally into 3-phenyl-5-mercapto-1, 2, 4-triazole (IV) and benzoic acid. The reaction route was studied by …
Number of citations: 5 www.jstage.jst.go.jp
E Hoggarth - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… ), and allowed to crystallise, giving 1 : 4-dibenzoylthiosemicarbazide as colourless, square plates (… h specimen of 1 : 4-dibenzoylthiosemicarbazide prepared by Fehrenbach and Stolle's …
Number of citations: 54 pubs.rsc.org
EC Taylor Jr, WH Gumprecht… - Journal of the American …, 1954 - ACS Publications
A few derivatives of 5-triazolo (4, 3-b)-as-triazine have been reported by Hoggarth, s· 9 who condensed several 3, 4-diamino-l, 2, 4-triazoles with benzil and biacetyl to give the …
Number of citations: 10 pubs.acs.org
M Ishibashi, T Shigematsu… - Bulletin of the …, 1958 - repository.kulib.kyoto-u.ac.jp
Optimum conditions for the fluorometric determination of aluminum by the use of Pontachrome Blue Black R have been investigated. For aluminum solutions of pH 4.8 and aluminum …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp
E Hoggarth - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
THE work recorded here arose out of the observation mentioned in an earlier report (Part I, J., 1949, 1160) that the hydrazine salt of 1: 4-dibenzoylthiosemicarbazide (I) was rapidly …
Number of citations: 3 pubs.rsc.org
AA Hassan, YR Ibrahim, AM Shawky - Journal of Sulfur Chemistry, 2007 - Taylor & Francis
4-Substituted thiosemicarbazides 1a–c reacted with 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ, 2), 2,3,5,6-tetrachloro-1,4-benzoquinone (CHL-p, 6) and 2,3-dichloro-1,4-…
Number of citations: 17 www.tandfonline.com

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